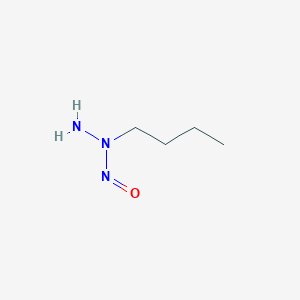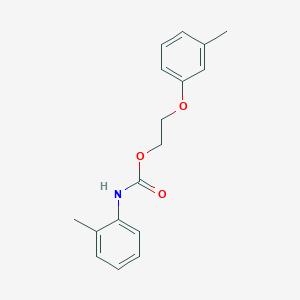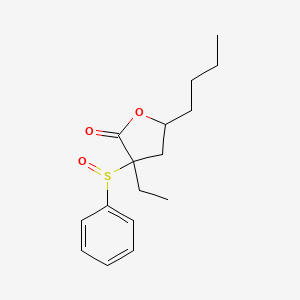
N-Butylnitrous hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butylnitrous hydrazide is a chemical compound with the molecular formula C4H11N3O. It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CONHNH2. Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylnitrous hydrazide typically involves the reaction of butylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. The general reaction can be represented as follows:
Butylamine+Nitrous Acid→N-Butylnitrous Hydrazide
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as mechanosynthesis or solid-state melt reactions. These methods are preferred for their efficiency and ability to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Butylnitrous hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various organic solvents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-Butylnitrous hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butylnitrous hydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Hydrazide: Known for its use in tuberculosis treatment.
Nicotinic Hydrazide: Exhibits antimicrobial properties.
2-Aminobenzoic Acid Hydrazide: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-Butylnitrous hydrazide is unique due to its specific structure and the presence of the butyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and diverse reactivity make it a valuable reagent in scientific research and industrial processes.
Properties
CAS No. |
62507-62-4 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-amino-N-butylnitrous amide |
InChI |
InChI=1S/C4H11N3O/c1-2-3-4-7(5)6-8/h2-5H2,1H3 |
InChI Key |
GCQGGCMVBZCPIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)



![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)



![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)

![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
